2-Bromo-1,4-diisopropylbenzene
Overview
Description
2-Bromo-1,4-diisopropylbenzene is an organic compound with the molecular formula C12H17Br. It is a derivative of benzene, where two isopropyl groups and one bromine atom are substituted at the 1, 4, and 2 positions, respectively. This compound is a colorless liquid that is immiscible in water but soluble in organic solvents.
Preparation Methods
2-Bromo-1,4-diisopropylbenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the bromination of 1,4-diisopropylbenzene using bromine in the presence of a Lewis acid catalyst such as aluminum trichloride. The reaction proceeds via the formation of a positively charged benzenonium intermediate, followed by the substitution of a hydrogen atom with a bromine atom .
Chemical Reactions Analysis
2-Bromo-1,4-diisopropylbenzene undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation Reactions: The isopropyl groups can be oxidized to form corresponding alcohols or ketones.
Reduction Reactions: The bromine atom can be reduced to form 1,4-diisopropylbenzene.
Common reagents used in these reactions include sodium hydroxide for nucleophilic substitution, potassium permanganate for oxidation, and hydrogen gas with a palladium catalyst for reduction. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-Bromo-1,4-diisopropylbenzene is used extensively in scientific research due to its unique properties. It finds applications in:
Organic Synthesis: As an intermediate in the synthesis of more complex organic molecules.
Material Science: In the development of new materials with specific properties.
Medical Research: As a precursor in the synthesis of pharmaceutical compounds.
Environmental Research: In studies related to the degradation and environmental impact of brominated compounds.
Mechanism of Action
The mechanism of action of 2-Bromo-1,4-diisopropylbenzene involves its ability to undergo electrophilic aromatic substitution reactions. The bromine atom acts as an electrophile, forming a sigma-bond with the benzene ring and generating a positively charged benzenonium intermediate. This intermediate can then react with various nucleophiles, leading to the formation of substituted benzene derivatives .
Comparison with Similar Compounds
2-Bromo-1,4-diisopropylbenzene can be compared with other similar compounds such as:
- 1,2-Diisopropylbenzene
- 1,3-Diisopropylbenzene
- 1,4-Diisopropylbenzene
- 1,2-Dibromobenzene
- 1,3-Dibromobenzene
- 1,4-Dibromobenzene
What sets this compound apart is the specific positioning of the bromine and isopropyl groups, which influences its reactivity and applications. For instance, the presence of the bromine atom at the 2-position makes it more reactive in electrophilic substitution reactions compared to its non-brominated counterparts .
Properties
IUPAC Name |
2-bromo-1,4-di(propan-2-yl)benzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17Br/c1-8(2)10-5-6-11(9(3)4)12(13)7-10/h5-9H,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSFMKBVDTMONEL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C=C1)C(C)C)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17Br | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50474757 | |
Record name | 2,5-Diisopropyl-1-bromo-benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50474757 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
42196-29-2 | |
Record name | 2,5-Diisopropyl-1-bromo-benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50474757 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-bromo-1,4-bis(propan-2-yl)benzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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